molecular formula C14H22FNO B5156379 N,N-diethyl-4-(2-fluorophenoxy)butan-1-amine

N,N-diethyl-4-(2-fluorophenoxy)butan-1-amine

Cat. No.: B5156379
M. Wt: 239.33 g/mol
InChI Key: PRCISMQNCMMXBU-UHFFFAOYSA-N
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Description

N,N-diethyl-4-(2-fluorophenoxy)butan-1-amine is an organic compound that belongs to the class of amines It is characterized by the presence of a fluorophenoxy group attached to a butanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-4-(2-fluorophenoxy)butan-1-amine typically involves the reaction of 2-fluorophenol with 4-bromobutan-1-amine in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The resulting intermediate is then subjected to N-alkylation using diethylamine to yield the final compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-4-(2-fluorophenoxy)butan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The fluorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

N,N-diethyl-4-(2-fluorophenoxy)butan-1-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of N,N-diethyl-4-(2-fluorophenoxy)butan-1-amine involves its interaction with specific molecular targets. The fluorophenoxy group enhances its binding affinity to certain receptors, while the amine group facilitates its interaction with biological molecules. The compound may modulate signaling pathways by acting as an agonist or antagonist, depending on the target receptor.

Comparison with Similar Compounds

Similar Compounds

  • N,N-diethyl-4-(2-chlorophenoxy)butan-1-amine
  • N,N-diethyl-4-(2-bromophenoxy)butan-1-amine
  • N,N-diethyl-4-(2-methylphenoxy)butan-1-amine

Uniqueness

N,N-diethyl-4-(2-fluorophenoxy)butan-1-amine is unique due to the presence of the fluorine atom in the phenoxy group. This fluorine atom can significantly influence the compound’s chemical reactivity and biological activity, making it distinct from its analogs with different substituents.

Properties

IUPAC Name

N,N-diethyl-4-(2-fluorophenoxy)butan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22FNO/c1-3-16(4-2)11-7-8-12-17-14-10-6-5-9-13(14)15/h5-6,9-10H,3-4,7-8,11-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRCISMQNCMMXBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCCOC1=CC=CC=C1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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